2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a heterocyclic organic compound that serves as a core structure for a variety of biologically active compounds. These compounds are of particular interest in medicinal chemistry due to their ability to interact with various neurotransmitter systems, specifically acting as 5-HT2C receptor agonists. [, , , ]
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine typically involves cyclization reactions of suitable precursors. One prevalent method includes the reductive rearrangement of oximes, utilizing boron trifluoride etherate and a boron hydride-dimethyl sulfide complex as catalysts. This approach allows for the formation of the azepine ring through a series of intermediate steps that facilitate the cyclization process .
Industrial production methods have not been extensively documented but suggest that similar synthetic routes could be adapted for large-scale applications.
The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine features a seven-membered ring containing one nitrogen atom. The structure can be represented as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized 2,3,4,5-Tetrahydro-1H-benzo[d]azepine .
2,3,4,5-Tetrahydro-1H-benzo[d]azepine undergoes several chemical reactions:
The mechanism of action for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine primarily involves its interaction with muscarinic receptors:
The compound exhibits antagonistic activity against muscarinic M3 receptors.
It binds to muscarinic receptors, inhibiting acetylcholine's action. This antagonism modulates various physiological processes controlled by the parasympathetic nervous system, such as heart rate and smooth muscle contraction.
By affecting muscarinic receptor signaling pathways, this compound can influence neurotransmitter release and cellular responses related to smooth muscle activity and glandular secretion.
2,3,4,5-Tetrahydro-1H-benzo[d]azepine has several scientific applications:
It serves as a scaffold for developing new pharmaceuticals targeting central nervous system disorders due to its interaction with neurotransmitter systems.
The compound is used in studies exploring receptor dynamics and signaling pathways involving serotonin receptors and muscarinic receptors. Its ability to modulate these pathways makes it valuable for understanding various physiological processes .
2,3,4,5-Tetrahydro-1H-benzo[d]azepine represents a partially saturated seven-membered nitrogen heterocycle fused to a benzene ring. Its core structure classifies it as a tetrahydrobenzazepine, specifically characterized by saturation at the 2,3,4,5-positions of the azepine ring. The systematic IUPAC name, 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (CAS Registry Number: 4424-20-8), reflects this saturation pattern and fusion orientation [3]. Alternative nomenclature includes 2,3,4,5-Tetrahydro-1H-3-benzazepine and 5-Azabenzocycloheptene, though the benzo[d]azepine designation precisely defines the ring fusion geometry where the benzene ring shares bonds with the azepine ring at the d-face [5] [7]. The molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol [3]. Key structural features include:
Table 1: Fundamental Molecular Descriptors
Property | Value/Identifier |
---|---|
CAS Registry Number | 4424-20-8 |
Systematic Name | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine |
Molecular Formula | C₁₀H₁₃N |
Molecular Weight | 147.22 g/mol |
Alternative Names | 5-Azabenzocycloheptene; BENZ-3-AZEPINE; 1,2,4,5-Tetrahydro-3H-benzo[d]azepine |
The canonical SMILES representation C1CNCCC2=CC=CC=C12 depicts the connectivity, while the InChIKey MZBVNYACSSGXID-UHFFFAOYSA-N provides a unique structural identifier [3] [7].
The synthetic exploration of benzazepine frameworks accelerated in the mid-20th century, driven by interest in their bioactive potential. Early routes to 2,3,4,5-tetrahydro-1H-benzo[d]azepine relied on multistep linear syntheses or cyclization of pre-functionalized precursors. A documented approach involves the cyclization of 1,2-phenylenebis(ethane-2,1-diyl) dimethanesulfonate, showcasing the strategic formation of the seven-membered ring via intramolecular nucleophilic substitution [3]. Challenges in these classical methods included:
Significant methodological advancements emerged in the 21st century. A breakthrough involved tertiary enamide chemistry, enabling efficient construction of the tetrahydrobenzazepine core via sequential Knoevenagel condensation and intramolecular Michael addition. This Lewis acid-catalyzed process (employing AlCl₃ or Sc(OTf)₃) demonstrated broad functional group tolerance and high yields (~85%), representing a substantial improvement over earlier routes [4]. Concurrently, transition-metal-catalyzed C–H functionalization strategies provided complementary routes. Wang's work demonstrated copper-catalyzed intramolecular oxidative C(sp²)–H/C(sp³)–H coupling of N-alkylanilines, directly forging the benzazepine ring system under oxidative conditions [5]. These innovations transformed 2,3,4,5-tetrahydro-1H-benzo[d]azepine from a synthetic challenge into a more accessible scaffold for chemical exploration.
The tetrahydrobenzazepine core serves as a privileged structural motif in medicinal chemistry due to its:
Pharmaceutical Significance: This scaffold is integral to numerous pharmacologically active agents. Notably, 6-substituted derivatives function as potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists, investigated for treating obesity, anxiety disorders, and sleep dysregulation [8]. The 7-nitro analogue (CAS 34583-83-0) acts as a selective neuronal nitric oxide synthase (nNOS) inhibitor, demonstrating potential for neuropathic pain management with minimal off-target activity [9]. Furthermore, 8,9-dichloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (DrugBank ID: DB04273) interacts with phenylethanolamine N-methyltransferase, highlighting structural diversity within this chemotype [10]. Deuterated versions (e.g., [D₂]-labeled compound, CAS 3061606-57-0) facilitate metabolic stability studies and pharmacokinetic profiling during drug development [6].
Material Science Relevance: While pharmaceutical applications dominate, the benzazepine core's electron-donating capability and conformational flexibility suggest potential in:
Table 2: Commercial Availability and Research Applications of Key Derivatives
Derivative | CAS Number | Primary Research Application | Supplier Examples (Pricing Reference) |
---|---|---|---|
2,3,4,5-Tetrahydro-1H-benzo[d]azepine (Parent) | 4424-20-8 | Synthetic intermediate; Pharmacophore core | TRC ($50/100mg); Matrix Scientific ($121/500mg); AK Scientific ($158/250mg) [3] |
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine | 34583-83-0 | Selective nNOS inhibition studies | EvitaChem (EVT-386922) [9] |
2,3,4,5-Tetrahydro-1H-benzo[b]azepine-d₂ | 3061606-57-0 | Metabolic tracer; Isotope effect studies | MedChemExpress [6] |
8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine | Not Disclosed | Phenylethanolamine N-methyltransferase interaction | DrugBank DB04273 [10] |
The commercial availability of the parent compound and derivatives from multiple suppliers (e.g., TRC, Matrix Scientific, AK Scientific, Oakwood Chemicals) underscores its importance as a building block [3]. Its physicochemical profile—liquid state at room temperature (density: 0.981 g/cm³, refractive index: 1.565), solubility in polar aprotic solvents (DMSO, methanol), and boiling point (110-120°C at 11 Torr)—facilitates handling and derivatization in synthetic workflows [3]. The pKa (predicted 10.27 ± 0.20) indicates moderate basicity, allowing selective protonation or salt formation during purification [3]. This combination of synthetic accessibility, derivatization potential, and proven bioactivity establishes 2,3,4,5-tetrahydro-1H-benzo[d]azepine as a cornerstone structure in heterocyclic chemistry with enduring scientific relevance.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1